Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate
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Overview
Description
Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate is a chemical compound known for its significant antioxidant properties. It is often used as a biomarker for the consumption of coffee due to its presence in caffeine metabolites . The compound has a molecular formula of C11H14O4 and a molecular weight of 210.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate typically involves the esterification of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoates.
Scientific Research Applications
Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments.
Biology: Acts as a biomarker for studying metabolic pathways involving caffeine.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects.
Industry: Utilized in the formulation of cosmetic products due to its antioxidant activity.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- Methyl dihydroferulate
- Methyl hydroferulate
Uniqueness
Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate is unique due to its specific structure, which imparts distinct antioxidant properties. Unlike its analogs, it has a higher efficacy in scavenging free radicals, making it more potent in applications requiring antioxidant activity .
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O5/c1-15-10-4-3-7(5-8(10)12)6-9(13)11(14)16-2/h3-5,9,12-13H,6H2,1-2H3 |
InChI Key |
WCBOPUJMJSLEMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)O)O |
Origin of Product |
United States |
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